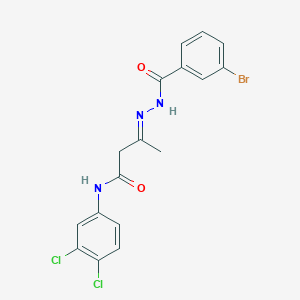
3-(3-Bromobenzoylhydrazono)-N-(3,4-dichlorophenyl)butyramide
Description
(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and formamido groups
Properties
Molecular Formula |
C17H14BrCl2N3O2 |
|---|---|
Molecular Weight |
443.1 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H14BrCl2N3O2/c1-10(22-23-17(25)11-3-2-4-12(18)8-11)7-16(24)21-13-5-6-14(19)15(20)9-13/h2-6,8-9H,7H2,1H3,(H,21,24)(H,23,25)/b22-10+ |
InChI Key |
OOVRRUJKBNTWIY-LSHDLFTRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and dichlorophenyl intermediates, followed by their coupling through formamido linkage under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Ethyl 4-fluorobenzoate
- Methyl 3-chlorobenzoate
Uniqueness
Compared to similar compounds, (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE stands out due to its unique combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


